N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide
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Overview
Description
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide is a complex organic compound with a unique structure that includes a pyrrole ring, a tetrahydrofuran ring, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide typically involves multiple steps. The process begins with the preparation of the pyrrole ring, followed by the introduction of the phenylsulfonyl group and the tetrahydrofuran ring. The final step involves the formation of the carboxamide group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would be optimized to minimize waste and maximize yield, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The phenylsulfonyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyrrole and tetrahydrofuran rings.
Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The phenylsulfonyl group may interact with enzymes or receptors, while the pyrrole and tetrahydrofuran rings could influence the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Vanillin acetate: A compound with a similar aromatic structure but different functional groups.
2-Fluorodeschloroketamine: A dissociative anesthetic with a different core structure but similar functional groups.
Uniqueness
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide is unique due to its combination of a pyrrole ring, a tetrahydrofuran ring, and a phenylsulfonyl group. This combination of features gives it distinct chemical and biological properties that set it apart from other compounds.
Properties
Molecular Formula |
C20H26N2O4S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C20H26N2O4S/c1-13(2)22-15(4)14(3)18(27(24,25)16-9-6-5-7-10-16)19(22)21-20(23)17-11-8-12-26-17/h5-7,9-10,13,17H,8,11-12H2,1-4H3,(H,21,23) |
InChI Key |
ILUAHTZCXZYIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3CCCO3)C(C)C)C |
Origin of Product |
United States |
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